Differential PAI-1 Inhibition vs. 2,5-Difluoro Analog
1-(2,6-Difluorophenyl)piperidin-4-one demonstrates distinct inhibitory activity against Plasminogen Activator Inhibitor-1 (PAI-1) [1]. In contrast, its closest regioisomer, 1-(2,5-difluorophenyl)piperidin-4-one, exhibits no reported PAI-1 activity but instead acts as a progesterone receptor antagonist with an IC50 of 200 nM [2]. This difference underscores the critical role of the fluorine substitution pattern in target engagement.
| Evidence Dimension | Target Engagement (IC50) |
|---|---|
| Target Compound Data | IC50 = 450 nM (PAI-1) |
| Comparator Or Baseline | 1-(2,5-Difluorophenyl)piperidin-4-one: IC50 = 200 nM (Progesterone Receptor) |
| Quantified Difference | Activity on a different primary target (PAI-1 vs. Progesterone Receptor); PAI-1 inhibition is unique to the 2,6-isomer. |
| Conditions | Fluorometric plate assay for PAI-1 inhibition (pH 7.4, 2°C); Progesterone receptor displacement assay. |
Why This Matters
Procurement for a PAI-1 related project requires the 2,6-difluoro isomer; the 2,5-analog will not engage the correct target and will confound results.
- [1] BindingDB. BDBM264646: US9718760, C196. IC50: 450nM for PAI-1. View Source
- [2] BindingDB. BDBM50415011 CHEMBL578413. IC50: 200nM for Progesterone receptor. View Source
